molecular formula C19H19N3O5S B2972821 N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923226-60-2

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2972821
CAS RN: 923226-60-2
M. Wt: 401.44
InChI Key: BDVITKWBWQTLQO-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in a variety of compounds that possess important pharmaceutical and biological applications .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been evaluated for their anticancer activity against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various tools like cheminformatics which includes SMILES, SDfile converters, tautomer generators, fragmentation of molecules, and QSAR properties .

Scientific Research Applications

Catalytic Behavior in Transfer Hydrogenation

Compounds with pyrazole and methanesulfonamide functionalities have been studied for their catalytic behavior, particularly in transfer hydrogenation reactions. For instance, ruthenium complexes containing substituted bis(pyrazolyl)methane ligands have demonstrated catalytic activity in the transfer hydrogenation of ketones. These findings suggest potential applications in synthetic chemistry and catalysis (Carrión et al., 2007).

Interactions in Aqueous Solutions

Studies on interactions in aqueous solutions of quinoxaline derivatives, which share structural similarities with the compound of interest, have been conducted to understand the effect of temperature and concentration on volumetric and acoustic properties. Such research provides valuable insights into the solute-solute and solute-solvent interactions, which are crucial for the development of pharmaceutical formulations and chemical processes (Raphael et al., 2015).

Anti-Inflammatory and Analgesic Activities

Research on celecoxib derivatives, which include pyrazole and sulfonamide groups, has revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This highlights the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Küçükgüzel et al., 2013).

COX-2 Inhibition

The introduction of methanesulfonamide groups to pyrazole derivatives has been shown to significantly enhance their COX-2 inhibitory activity, indicating potential applications in the development of anti-inflammatory drugs (Singh et al., 2004).

Future Directions

The future research directions could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

properties

IUPAC Name

N-[2-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12(23)22-17(13-7-8-18-19(9-13)27-11-26-18)10-16(20-22)14-5-3-4-6-15(14)21-28(2,24)25/h3-9,17,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVITKWBWQTLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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